(3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC18029982
Molecular Formula: C15H23BO4
Molecular Weight: 278.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23BO4 |
|---|---|
| Molecular Weight | 278.15 g/mol |
| IUPAC Name | 2-[(3,5-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-11-7-12(17-5)9-13(8-11)18-6/h7-9H,10H2,1-6H3 |
| Standard InChI Key | WAYUFBUYOOSPED-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)OC)OC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula C₁₅H₂₃BO₄ and a molecular weight of 278.15 g/mol . Its IUPAC name is 2-[(3,5-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting the pinacol ester backbone and 3,5-dimethoxybenzyl substituent . Key identifiers include:
Stability and Reactivity
The pinacol group enhances stability by reducing protodeboronation, a common side reaction in boronic acid chemistry. Studies indicate pinacol esters suppress protodeboronation rates by ~100-fold compared to free boronic acids . This stability arises from the electron-donating pinacolato ligand, which stabilizes the boron center and mitigates hydrolysis .
Synthesis and Optimization
Primary Synthetic Route
The compound is typically synthesized via Pd-catalyzed Miyaura borylation:
-
Reactants: 3,5-Dimethoxybenzyl bromide and bis(pinacolato)diboron.
-
Catalyst: Palladium complexes (e.g., PdCl₂ or Pd(PPh₃)₄).
-
Conditions: Mild temperatures (50–80°C) in anhydrous solvents like THF or dioxane .
This method achieves yields of 70–85% and is scalable for industrial applications .
Alternative Approaches
-
Transition Metal-Free Borylation: Base-mediated reactions using reagents like (dimethylphenylsilyl)boronic acid pinacol ester, though less common for this substrate .
-
Direct C–H Borylation: Limited by regioselectivity challenges but explored for structurally similar arylboronates .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key partner in Suzuki reactions, enabling the formation of C–C bonds in biaryl systems. Its dimethoxybenzyl group provides electron density, enhancing reactivity with electron-deficient aryl halides . Notable examples include:
Pharmaceutical Intermediate
The 3,5-dimethoxybenzyl moiety is prevalent in drug candidates targeting G-protein-coupled receptors (GPCRs) and tyrosine kinases. The boronic ester’s stability allows for late-stage functionalization in multi-step syntheses .
Analytical Challenges and Solutions
Hydrolysis and Degradation
The ester hydrolyzes to (3,5-dimethoxybenzyl)boronic acid under aqueous conditions, complicating analysis via GC or normal-phase HPLC . Degradation pathways include:
Stabilized Analytical Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume